2-(4-Ethoxyindolin-1-yl)ethan-1-ol
Overview
Description
2-(4-Ethoxyindolin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
- Podands Synthesis : Podands containing 3,4-dihydroisoquinoline fragments, synthesized from related organic compounds, demonstrate the versatility of ethoxyindolin derivatives in constructing complex organic molecules with potential applications in host-guest chemistry (Shklyaev & Vshivkova, 2014).
- Corrosion Inhibition : Schiff base complexes derived from similar ethan-1-ol compounds have shown effectiveness in inhibiting corrosion on mild steel, highlighting their potential as corrosion inhibitors in materials science (Das et al., 2017).
Chemical Process Improvement
- Process Optimization : An improved and scalable process for the synthesis of a related compound, 2-(5-ethylpyridin-2-yl)ethan-1-ol, underscores the importance of optimizing chemical processes for key intermediates in drug synthesis, which can be relevant for compounds like "2-(4-Ethoxyindolin-1-yl)ethan-1-ol" (Mohanty et al., 2014).
Pharmacological Potential
- Anticancer Agent Discovery : The discovery of potent anticancer agents from derivatives of ethan-1-ols indicates the pharmacological potential of these compounds in designing new therapeutic agents (Suzuki et al., 2020).
- Analgesic Development : Chemoenzymatic synthesis of novel ethereal analogs of morpholino-alcohols suggests the potential of this compound derivatives in developing new analgesics with improved efficacy and safety profiles (Borowiecki, 2022).
Antioxidant Activity
- Enhancement of Antioxidant Activity : Studies on benzoin derivatives, structurally related to "this compound," have demonstrated how substituents and functional groups can enhance antioxidant activity, suggesting a potential research avenue for this compound in exploring antioxidant properties (Thanuja et al., 2022).
Properties
IUPAC Name |
2-(4-ethoxy-2,3-dihydroindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12-5-3-4-11-10(12)6-7-13(11)8-9-14/h3-5,14H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILIOBXGKGOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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